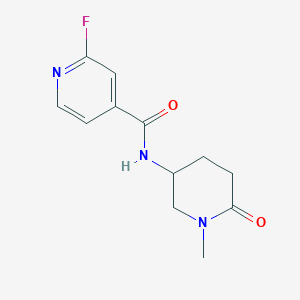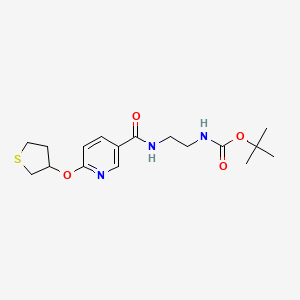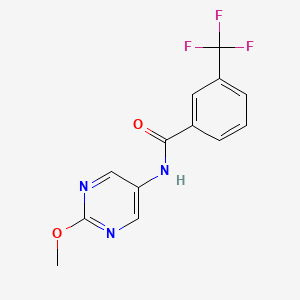![molecular formula C14H13ClF3N5O B2486787 1-{2-[3-氯-5-(三氟甲基)吡啶-2-基]-4-甲基嘧啶-5-基}-3,3-二甲基脲 CAS No. 2060751-23-5](/img/structure/B2486787.png)
1-{2-[3-氯-5-(三氟甲基)吡啶-2-基]-4-甲基嘧啶-5-基}-3,3-二甲基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}-3,3-dimethylurea is a useful research compound. Its molecular formula is C14H13ClF3N5O and its molecular weight is 359.74. The purity is usually 95%.
BenchChem offers high-quality 1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}-3,3-dimethylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}-3,3-dimethylurea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是1-{2-[3-氯-5-(三氟甲基)吡啶-2-基]-4-甲基嘧啶-5-基}-3,3-二甲基脲在科学研究中的应用分析:
农药应用
该化合物广泛应用于农药开发,特别是除草剂。其结构使其能够通过干扰特定生化途径有效抑制杂草生长。 三氟甲基增强了其稳定性和生物活性,使其成为作物保护中的重要组成部分 .
药物开发
在制药行业,该化合物是合成多种药物的关键中间体。其独特的化学性质,如三氟甲基的存在,有助于开发具有改善功效和稳定性的药物。 它在合成靶向特定酶和受体的药物方面特别有用 .
兽医
与在人类药物中的应用类似,该化合物也用于兽医。它有助于配制有效对抗多种动物疾病的药物。 该化合物的稳定性和生物活性使其适合开发用于牲畜和宠物的治疗方法 .
材料科学
在材料科学中,该化合物用于制造具有特定性质的先进材料。其化学结构使其可以掺入聚合物和其他材料中,以增强其热稳定性,抗降解性以及整体性能。 这使其在生产用于各种工业应用的高性能材料方面具有价值 .
催化
该化合物还用作各种化学反应的催化剂。其独特的结构和反应活性使其能够促进否则难以实现的反应。 这种应用在复杂有机分子的合成中尤为重要,在该合成中需要对反应条件进行精确控制 .
环境科学
在环境科学中,该化合物用于开发用于监测污染物的传感器和检测系统。 其化学性质使其能够与特定的环境污染物相互作用,使其在检测和量化空气,水和土壤中有害物质方面有用 .
生物化学研究
研究人员在生物化学研究中使用该化合物来研究酶机制和相互作用。 其抑制某些酶的能力使其成为研究生物化学途径和了解各种生物过程的分子基础的宝贵工具 .
合成化学
在合成化学中,该化合物是合成各种有机分子的通用结构单元。 其反应性和稳定性使其成为构建复杂化学结构的理想起始材料,这对于开发用于各种应用的新化学实体至关重要 .
这些应用突出了1-{2-[3-氯-5-(三氟甲基)吡啶-2-基]-4-甲基嘧啶-5-基}-3,3-二甲基脲在科学研究和工业过程中的多功能性和重要性。
作用机制
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the agrochemical and pharmaceutical industries . They are often involved in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that fluorinated compounds have made significant advances in the agrochemical, pharmaceutical, and functional materials fields . More than 50% of the pesticides launched in the last two decades have been fluorinated .
Pharmacokinetics
The compound’s predicted boiling point is 2457±350 °C, and its predicted density is 1429±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
It is known that the presence of a trifluoromethyl group in a compound can significantly influence its biological activities and physical properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound should be stored at 2-8°C , suggesting that temperature could be a significant environmental factor affecting its stability.
生化分析
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}-3,3-dimethylurea on various types of cells and cellular processes are also under study. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}-3,3-dimethylurea may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}-3,3-dimethylurea may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}-3,3-dimethylurea and any effects on its activity or function are currently under study. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5O/c1-7-10(22-13(24)23(2)3)6-20-12(21-7)11-9(15)4-8(5-19-11)14(16,17)18/h4-6H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSOBADLNLRWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1NC(=O)N(C)C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[2-cyano-3-(2-hydroxyphenyl)prop-2-enamido]benzoate](/img/structure/B2486707.png)
![2-[4-(4-bromophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2486710.png)

![13-Benzyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2486712.png)
![(2Z)-2-[({4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}amino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B2486713.png)
![1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2486714.png)

![N-(3-chlorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2486718.png)

![4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2486722.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide](/img/structure/B2486723.png)


